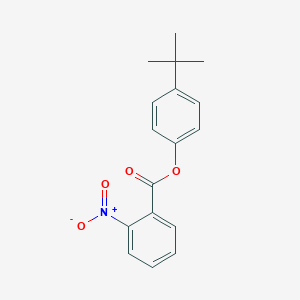

4-Tert-butylphenyl 2-nitrobenzoate

Description

Significance of Aryl Esters in Synthetic Chemistry

Aryl esters, where the oxygen atom of the ester group is attached to an aromatic ring, are crucial building blocks and intermediates in organic synthesis. Their importance is underscored by their presence in numerous natural products, pharmaceuticals, fragrances, and functional materials. solubilityofthings.com The development of efficient methods for synthesizing aryl esters, such as palladium-catalyzed coupling reactions and cross-dehydrogenative couplings, remains an active area of research, highlighting their value to the chemical community. ontosight.aichemicalbook.com These esters can undergo various transformations, making them versatile precursors for more complex molecules.

Overview of Nitro-Substituted Aromatic Compounds in Chemical Research

Nitro-substituted aromatic compounds are organic molecules featuring one or more nitro groups (–NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. noaa.govchemicalbook.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, a feature heavily exploited in synthetic strategies. noaa.govchemicalbook.com

Nitroaromatics are synthesized primarily through nitration reactions, typically using a mixture of nitric and sulfuric acids. noaa.gov They serve as fundamental starting materials for a wide range of industrial chemicals, including dyes, explosives, and a multitude of pharmaceuticals. noaa.govchemimpex.com The conversion of the nitro group into other functional groups, most notably amines via reduction, is a key step in the synthesis of many bioactive compounds. wikipedia.org

Role of Sterically Hindered Phenol (B47542) Derivatives in Ester Synthesis

Sterically hindered phenols are phenolic compounds with bulky alkyl groups, such as tert-butyl groups, positioned ortho to the hydroxyl group. This structural feature is critical in defining their chemical behavior. The steric bulk can impede the approach of reactants to the hydroxyl group, influencing reaction rates and, in some cases, dictating the reaction pathway. In ester synthesis, while the hydroxyl group of a phenol can be readily esterified, significant steric hindrance can make the reaction more challenging, sometimes requiring more forcing conditions or specific catalysts.

Beyond reactivity, sterically hindered phenols are renowned for their antioxidant properties. They are widely used as stabilizers in plastics, rubbers, and other materials to prevent oxidative degradation. solubilityofthings.com The synthesis of esters incorporating these phenolic moieties is a way to create multifunctional molecules that combine the properties of both the ester and the hindered phenol.

Contextualization of 4-Tert-butylphenyl 2-Nitrobenzoate (B253500) within Related Chemical Classes

4-Tert-butylphenyl 2-nitrobenzoate is an aryl ester that elegantly combines the features of the aforementioned chemical classes. Its structure is derived from two key precursors: 4-tert-butylphenol (B1678320) and 2-nitrobenzoic acid.

From 2-nitrobenzoic acid , it incorporates a nitro group on the benzoic acid portion of the molecule. The ortho-nitro group is strongly electron-withdrawing, which increases the electrophilicity of the ester's carbonyl carbon. This can affect the ester's reactivity, for instance, towards nucleophilic acyl substitution.

The synthesis of this compound would typically involve the reaction of 4-tert-butylphenol with 2-nitrobenzoic acid or a more reactive derivative like 2-nitrobenzoyl chloride, a standard esterification process. While specific research on this compound is not widespread in publicly available literature, its structure places it firmly within the well-studied families of nitroaromatic compounds and sterically hindered phenolic esters, suggesting its potential utility in materials science or as a synthetic intermediate.

Detailed Research Findings

While direct experimental data for this compound is limited, a wealth of information is available for its constituent precursors. Understanding these precursors is fundamental to predicting the properties and synthesis of the final compound.

Precursor: 4-tert-Butylphenol

4-tert-Butylphenol is a white crystalline solid widely used in the polymer industry as a chain terminator for polycarbonates and in the production of phenolic and epoxy resins. chemicalbook.comwikipedia.org Its antioxidant properties also make it a valuable additive. solubilityofthings.com

Interactive Data Table: Properties of 4-tert-Butylphenol

| Property | Value | Source |

| IUPAC Name | 4-(2-methylpropan-2-yl)phenol | solubilityofthings.com |

| CAS Number | 98-54-4 | solubilityofthings.comchemicalbook.comwikipedia.org |

| Molecular Formula | C₁₀H₁₄O | solubilityofthings.comwikipedia.org |

| Molar Mass | 150.22 g/mol | solubilityofthings.comwikipedia.org |

| Appearance | White to pale yellow crystalline solid | solubilityofthings.comchemicalbook.com |

| Melting Point | 96-101 °C | chemicalbook.comwikipedia.org |

| Boiling Point | 236-238 °C | chemicalbook.com |

| Density | 0.908 g/cm³ (at 20-25 °C) | chemicalbook.comwikipedia.org |

| Solubility in Water | Limited / Insoluble | solubilityofthings.comnoaa.gov |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether | solubilityofthings.com |

Precursor: 2-Nitrobenzoic Acid

2-Nitrobenzoic acid is a yellowish-white crystalline solid that serves as a key intermediate in the synthesis of dyes and pharmaceuticals. ontosight.aichemimpex.com The presence of the ortho-nitro group makes it a stronger acid than benzoic acid.

Interactive Data Table: Properties of 2-Nitrobenzoic Acid

| Property | Value | Source |

| IUPAC Name | 2-Nitrobenzoic acid | wikipedia.org |

| CAS Number | 552-16-9 | ontosight.aichemicalbook.com |

| Molecular Formula | C₇H₅NO₄ | ontosight.aiwikipedia.org |

| Molar Mass | 167.12 g/mol | ontosight.aiwikipedia.org |

| Appearance | Yellowish-white crystals | ontosight.aichemicalbook.com |

| Melting Point | 146-150 °C | ontosight.aichemicalbook.com |

| pKa | 2.21 | ontosight.ai |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, ether | ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

(4-tert-butylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C17H17NO4/c1-17(2,3)12-8-10-13(11-9-12)22-16(19)14-6-4-5-7-15(14)18(20)21/h4-11H,1-3H3 |

InChI Key |

QTZSZXJTBFBULM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Tert Butylphenyl 2 Nitrobenzoate

Hydrolysis and Transesterification Pathways

The hydrolysis of 4-tert-butylphenyl 2-nitrobenzoate (B253500), which involves the cleavage of the ester bond by water, can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. Isotopic labeling studies using oxygen-18 enriched water have been instrumental in confirming that the mechanism of ester hydrolysis predominantly proceeds through acyl-oxygen bond cleavage. masterorganicchemistry.com

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, follows a similar mechanistic pathway to hydrolysis. This reaction can also be catalyzed by acids or bases. In the context of 4-tert-butylphenyl 2-nitrobenzoate, this would involve the reaction with an alcohol to yield a new ester and 4-tert-butylphenol (B1678320). The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is susceptible to reduction, a transformation that can lead to a variety of products depending on the reducing agent and reaction conditions. Common methods for the reduction of aromatic nitro compounds to the corresponding amines involve catalytic hydrogenation or the use of metal/acid combinations. orientjchem.org

A convenient method for this reduction utilizes sodium borohydride (B1222165) in the presence of a nickel (II) acetate (B1210297) catalyst in a mixture of acetonitrile (B52724) and water. orientjchem.org This system has been shown to be effective for the reduction of a variety of nitro compounds to their corresponding amines in high yields. orientjchem.org For instance, the reduction of 2-nitrobenzoic acid to anthranilic acid proceeds in 94% yield using this method. orientjchem.org

The electrochemical reduction of nitro compounds has also been studied. researchgate.net The initial step typically involves a one-electron transfer to form a nitro anion radical. researchgate.net The stability of this radical anion is influenced by the surrounding chemical environment. researchgate.net

Electrophilic Aromatic Substitution on the Aromatic Rings

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto an aromatic ring. The existing substituents on the two aromatic rings of this compound will direct the position of any incoming electrophile.

The 4-tert-butylphenyl ring contains a tert-butyl group, which is an ortho-, para-directing activator. The steric bulk of the tert-butyl group, however, can hinder attack at the ortho positions, often leading to a higher proportion of the para-substituted product. For example, in the nitration of tert-butylbenzene, the product distribution is approximately 16% ortho, 8% meta, and 75% para. libretexts.org

Conversely, the 2-nitrobenzoate ring contains a nitro group and an ester group, both of which are meta-directing deactivators. epa.govscribd.com The nitro group is a strongly deactivating group due to its electron-withdrawing nature. epa.govscribd.com Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) and will occur at the positions meta to both the nitro and ester functionalities.

A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. scribd.commasterorganicchemistry.com The mechanism involves the attack of the aromatic pi electrons on the nitronium ion to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Acyl Substitution at the Ester Moiety

The ester functional group in this compound is a key site for nucleophilic acyl substitution reactions. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the 4-tert-butoxyphenoxy group. masterorganicchemistry.com

The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the carbonyl pi bond reforms, and the leaving group (the 4-tert-butoxyphenoxide anion) is eliminated. masterorganicchemistry.com

The feasibility of a particular nucleophilic acyl substitution reaction is often predictable by considering the relative basicity of the nucleophile and the leaving group. Generally, the reaction favors the displacement of the weaker base. masterorganicchemistry.com For instance, carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂), which converts the hydroxyl group into a better leaving group. libretexts.org These acid chlorides can then readily react with nucleophiles.

Photochemical Transformations and Quantum Yield Studies

The photochemical behavior of this compound is influenced by the presence of the nitroaromatic chromophore. Nitroaromatic compounds are known to undergo various photochemical transformations upon absorption of UV light. epa.gov

Studies on related nitrobenzoate compounds have shown that photolysis can lead to a variety of reactions. For example, the photolysis of 2,4-dinitrobenzenesulphenyl acetate in the presence of aromatic compounds can lead to the formation of aromatic sulfides through what is believed to be an electrophilic attack by a sulphenium ion intermediate. rsc.org Additionally, intramolecular oxygen transfer from an ortho-nitro group to a neighboring atom has been observed under photolytic conditions. rsc.org

Thermal Rearrangements and Decomposition Pathways

At elevated temperatures, this compound can undergo thermal rearrangements and decomposition. The stability of the compound is influenced by the nature of its substituents.

Studies on sterically hindered aromatic compounds provide insights into potential decomposition pathways. For example, the thermal decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide in benzene leads to products resulting from a 1,5-hydride shift from an ortho-tert-butyl group. researchgate.netresearchgate.net This suggests that the tert-butyl group in this compound could potentially participate in similar rearrangements under thermal stress.

The thermal decomposition of nitroaromatic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), has been studied extensively and often involves complex reaction pathways, including the formation of furazans and oxidation by nitrogen dioxide (NO₂). osti.gov The thermal decomposition of butylated hydroxytoluene (BHT), a compound containing a tert-butyl group, has also been investigated, with isobutene and 2-tert-butyl-4-methylphenol (B42202) identified as major products. nih.gov

Catalytic Aspects in Reactions of this compound

Catalysis plays a significant role in many of the reactions involving this compound.

Hydrolysis and Transesterification: These reactions are commonly catalyzed by acids or bases.

Reduction of the Nitro Group: As mentioned, the reduction of the nitro group can be efficiently catalyzed by transition metals like nickel. orientjchem.org Organocatalysts have also been explored for the reduction of aromatic nitro compounds. For instance, a resin-supported phenyl(2-quinolyl)methanol has been used as a catalyst in the presence of NaBH₄. acs.org

Electrophilic Aromatic Substitution: These reactions typically require a Lewis acid or a strong Brønsted acid catalyst to activate the electrophile. masterorganicchemistry.com For example, nitration uses sulfuric acid, and Friedel-Crafts reactions often employ aluminum chloride. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Acyl Substitution: While many of these reactions proceed without a catalyst, acid or base catalysis can be employed to increase the reaction rate. For example, Fischer esterification is acid-catalyzed. libretexts.org

Thermal Rearrangements: The Claisen rearrangement of allyl phenyl ethers, a type of thermal rearrangement, can be catalyzed by solid acid catalysts like dodecatungstophosphoric acid supported on hexagonal mesoporous silica. researchgate.net

Computational and Theoretical Studies of 4 Tert Butylphenyl 2 Nitrobenzoate

Quantum Chemical Calculations (e.g., DFT Studies)

Detailed quantum chemical calculations, specifically using Density Functional Theory (DFT), provide profound insights into the fundamental electronic properties of molecules. While specific DFT studies on 4-tert-butylphenyl 2-nitrobenzoate (B253500) are not extensively documented in publicly available literature, the principles of such analyses can be described. These computational methods are instrumental in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis

The electronic structure of 4-tert-butylphenyl 2-nitrobenzoate is characterized by the interplay between the electron-donating tert-butyl group and the electron-withdrawing nitro group, mediated by the phenyl and benzoate (B1203000) rings. A DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms.

Following optimization, analysis of the electron density distribution would reveal the localization of charge across the molecule. The nitro group, being strongly electron-withdrawing, would significantly decrease the electron density on the 2-nitrobenzoate moiety. Conversely, the tert-butyl group, an electron-donating group, would increase the electron density on the 4-tert-butylphenyl ring. This charge distribution is crucial in determining the molecule's dipole moment and its interaction with other molecules.

Key parameters derived from electronic structure analysis would include:

Total Energy: Indicates the stability of the molecule.

Atomic Charges: Provides insight into the charge distribution on each atom.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a powerful tool for explaining the chemical behavior of molecules. In the context of this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability.

HOMO: The HOMO is typically localized on the more electron-rich parts of the molecule. For this compound, this would likely be the 4-tert-butylphenyl ring, which is activated by the electron-donating tert-butyl group.

LUMO: The LUMO is generally situated on the electron-deficient regions. In this case, the LUMO would be expected to be concentrated on the 2-nitrobenzoate portion, particularly around the nitro group.

The energy of these frontier orbitals is indicative of the molecule's electron-donating and electron-accepting capabilities. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

| Molecular Orbital Parameter | Predicted Location/Characteristic | Significance |

| HOMO | 4-tert-butylphenyl ring | Region of electron donation; susceptible to electrophilic attack. |

| LUMO | 2-nitrobenzoate moiety | Region of electron acceptance; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and the energy required for electronic excitation. |

Spectroscopic Property Prediction

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would include:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths and oscillator strengths. The predicted spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the nitro and carbonyl groups.

IR Spectra: Calculations of vibrational frequencies can predict the infrared spectrum. This would show characteristic peaks for the C=O stretching of the ester, the N-O stretching of the nitro group, C-H stretching of the aromatic rings and the tert-butyl group, and C-C stretching within the rings.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and are highly sensitive to the electronic environment of the nuclei. These predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Molecular Dynamics and Conformation Analysis

Intramolecular Interactions

The conformation of this compound is governed by a balance of several intramolecular interactions. These include:

Steric Hindrance: The bulky tert-butyl group and the nitro group can sterically hinder rotation around the single bonds connecting the ester linkage to the phenyl rings. This steric clash influences the preferred dihedral angles.

van der Waals Forces: Attractive and repulsive forces between non-bonded atoms play a significant role in determining the most stable conformation.

Dipole-Dipole Interactions: The polar C=O and NO₂ groups create local dipoles that interact with each other and with the polarizable aromatic rings, influencing the molecule's preferred orientation.

Rotational Barriers and Conformational Isomers

The flexibility of this compound arises from the rotation around several key single bonds, primarily the C-O bond of the ester and the C-C bonds linking the rings to the ester group.

A potential energy surface scan, performed by systematically rotating a specific dihedral angle and calculating the energy at each step, can identify the rotational barriers and the corresponding low-energy conformational isomers. For this compound, the rotation around the bond connecting the 2-nitrophenyl group to the ester oxygen is expected to have a significant rotational barrier due to steric hindrance from the ortho-nitro group. This would likely result in distinct, stable conformers with different relative orientations of the two aromatic rings.

| Bond of Rotation | Expected Rotational Barrier | Reason for Barrier |

| (O=)C - O(Ar) | Moderate | Resonance stabilization of the ester group. |

| Ar - C(=O) | Significant | Steric hindrance from the ortho-nitro group. |

| Ar - O | Lower | Less steric hindrance compared to the other ring. |

The existence of multiple stable conformers can have implications for the molecule's physical and chemical properties, as different conformers may exhibit different reactivities and spectroscopic signatures.

Molecular Docking and Ligand-Protein Interaction Modeling (for related structural motifs)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. youtube.com Studies on structurally related nitroaromatic compounds and substituted benzoates have provided significant insights into their potential ligand-protein interactions.

Research on nitro benzamide (B126) derivatives has demonstrated their potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production. researchgate.netnih.gov Molecular docking analyses of these compounds against inducible nitric oxide synthase (iNOS) revealed that the number and orientation of nitro groups are crucial for efficient binding to the enzyme. researchgate.netnih.gov For instance, certain nitro benzamide derivatives were found to suppress the expression of cyclooxygenase-2 (COX-2), IL-1β, and TNF-α, indicating their potential as multi-potent anti-inflammatory leads. researchgate.netnih.gov

The interactions observed in these docking studies are varied. Hydrogen bonds are common, often involving the nitro group's oxygen atoms or the carboxyl group of the benzoate structure. ajol.inforesearchgate.net For example, in studies with 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes binding to bovine serum albumin, hydrogen bonds were observed between the phenyl nitro groups and amino acid residues like Arg-208 and Lys-350. ajol.info

Furthermore, the nitro group in aromatic ligands can participate in what are known as π-hole interactions. nih.gov The nitrogen atom of the nitro group possesses a positive electrostatic potential (a "π-hole") that can interact favorably with lone-pair electrons from oxygen or sulfur atoms within a protein's binding site. nih.gov These interactions can have energies of approximately -5 kcal/mol and are considered functionally relevant in ligand-protein complexation. nih.gov Hydrophobic interactions also play a crucial role, particularly for moieties like the tert-butyl group, which can fit into hydrophobic pockets of the protein, enhancing binding affinity. researchgate.netnih.gov

Docking studies on various nitroaromatic compounds against different targets have shown a range of binding affinities. The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex. Lower binding energy values suggest stronger, more favorable interactions. For example, docking of triphenyltin (B1233371) (IV) aminobenzoate compounds with the MPro protein from the SARS-CoV-2 virus yielded binding energies ranging from -9.74 to -10.42 kcal/mol. researchgate.net

| Structural Motif / Compound Class | Protein Target | Key Interactions Observed | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Nitro Benzamide Derivatives | iNOS, COX-2 | Hydrogen Bonds, Influence of Nitro Group Orientation | N/A (IC50 values reported) | researchgate.netnih.gov |

| Nitroaromatic Ligands | Various Proteins (PDB analysis) | π-hole Interactions, Hydrogen Bonds | ~ -5 (for π-hole interactions) | nih.gov |

| Triphenyltin (IV) Aminobenzoates | SARS-CoV-2 MPro | N/A (Energy values reported) | -9.74 to -10.42 | researchgate.net |

| Di-tert-butylphenol Compound | 5-LOX/COX | Hydrophobic Interactions | N/A | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized derivatives and for optimizing lead compounds. researchgate.net

For derivatives of phenyl benzoates, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as skin sensitization. nih.gov In one such study, a QSAR model revealed that molecular volume and the logarithm of the partition coefficient (ClogP) were key parameters influencing activity. nih.gov This suggests that both the size of the molecule and its lipophilicity (ability to pass through cell membranes) are critical determinants of its biological effect. nih.gov Surprisingly, in that specific model for skin sensitization, chemical reactivity was not found to be a highly important variable, even though it is a prerequisite for the activity. nih.gov

In a more extensive QSAR analysis of substituted tetraketone and benzyl-benzoate analogs acting as protein tyrosine kinase inhibitors, various molecular descriptors were found to be influential. researchgate.net These descriptors can be categorized as electronic, steric, geometric, and topological. The study utilized a genetic algorithm-multiple linear regression (GA-MLR) method to select the most relevant descriptors. researchgate.net

The resulting models indicated that descriptors such as:

ATS0s (Broto-Moreau autocorrelation of a topological structure - lag 0 / weighted by I-state) : Related to the distribution of atomic properties.

AATS6p (Leverage-weighted autocorrelation of lag 6 / weighted by polarizability) : Reflects the polarizability distribution within the molecule.

VR1_Dze (Randic-like eigenvector-based descriptor from distance matrix / weighted by Sanderson electronegativity) : Encodes information about molecular branching and electronegativity.

ATSC1i (Centered Broto-Moreau autocorrelation - lag 1 / weighted by ionization potential) : Relates to the ionization potential distribution.

SpMAD_Dzv (Normalized spectral mean absolute deviation from distance matrix / weighted by van der Waals volume) : A descriptor related to molecular size and shape. researchgate.net

These descriptors highlight the importance of ionization potential, electronegativity, and steric factors in the interaction of these benzoate derivatives with their target. researchgate.net Three-dimensional QSAR (3D-QSAR) models can further explore the influence of molecular properties on biological activity, providing a more detailed understanding of the structure-activity relationship. nih.gov

| QSAR Study Subject | Key Descriptor Type | Specific Descriptor Examples | Property Represented | Reference |

|---|---|---|---|---|

| Phenyl Benzoates (Skin Sensitization) | Physicochemical | ClogP, Molecular Volume | Lipophilicity, Size | nih.gov |

| Benzyl-Benzoate Analogs (Kinase Inhibitors) | Topological/Electronic | ATS0s, AATS6p, VR1_Dze | Atomic Properties, Polarizability, Electronegativity | researchgate.net |

| Benzyl-Benzoate Analogs (Kinase Inhibitors) | Topological/Electronic | ATSC1i, SpMAD_Dzv | Ionization Potential, Molecular Size/Shape | researchgate.net |

| N-substituted benzimidazole (B57391) carboxamides | 3D-QSAR | N/A | Correlation of chemico-physical properties with biological activity | nih.gov |

Reaction Pathway Energetics and Transition State Theory

The synthesis of this compound, like other esters, can be achieved through reactions such as Fischer esterification. truman.edu Understanding the energetics of such a reaction is crucial for optimizing reaction conditions and yield. This is where computational chemistry, particularly the study of reaction pathways and the application of Transition State Theory (TST), becomes invaluable. wikipedia.org

Transition State Theory explains chemical reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org The transition state is the specific configuration along the reaction coordinate that has the highest potential energy—it represents the energy barrier that reactants must overcome to become products. wikipedia.org

For the esterification of a carboxylic acid (like 2-nitrobenzoic acid) with a phenol (B47542) (like 4-tert-butylphenol), the reaction pathway can be modeled computationally to determine the geometries and energies of the reactants, intermediates, transition states, and products. The key energetic parameters derived from these calculations include:

Enthalpy of Activation (ΔH‡) : The change in enthalpy between the reactants and the transition state.

Entropy of Activation (ΔS‡) : The change in entropy when forming the transition state.

Computational studies, often using Density Functional Theory (DFT), can map out the entire potential energy surface of the reaction. This would involve modeling the initial protonation of the carboxylic acid, the nucleophilic attack by the phenol, the formation of a tetrahedral intermediate, subsequent proton transfers, and finally, the elimination of a water molecule to form the ester product. Each of these steps has its own transition state and associated activation energy.

| Parameter | Symbol | Description |

|---|---|---|

| Enthalpy of Activation | ΔH‡ | The energy difference (heat content) between the transition state and the reactants. |

| Entropy of Activation | ΔS‡ | The change in disorder or randomness when the reactants form the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier that must be overcome for the reaction to proceed; determines the reaction rate. |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Tert Butylphenyl 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-tert-butylphenyl 2-nitrobenzoate (B253500). Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, while 2D NMR techniques can reveal the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-tert-butylphenyl 2-nitrobenzoate is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group and the two aromatic rings. The tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm), due to the nine equivalent protons. The aromatic protons would resonate in the downfield region (typically between 7.0 and 8.5 ppm). The protons on the 4-tert-butylphenyl ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons on the 2-nitrobenzoate ring would display a more complex multiplet pattern due to their inequivalent chemical environments and spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected signals include the quaternary carbon of the tert-butyl group and the methyl carbons. The aromatic carbons would appear in the range of 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The ester carbonyl carbon would resonate at a characteristic downfield shift, typically around 165 ppm. For related compounds like methyl 4-(tert-butyl)benzoate, the ¹³C NMR spectra have been documented, providing a reference for the expected chemical shifts in the tert-butylphenyl moiety doi.org.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. A COSY spectrum would show correlations between coupled protons within each aromatic ring, while an HSQC spectrum would link each proton to its directly attached carbon atom.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl | ~1.3 | Singlet | 9H |

| Aromatic (4-tert-butylphenyl) | ~7.0 - 7.5 | Multiplet (2 Doublets) | 4H |

| Aromatic (2-nitrobenzoate) | ~7.5 - 8.5 | Multiplet | 4H |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| tert-butyl (CH₃) | ~31 |

| tert-butyl (quaternary C) | ~35 |

| Aromatic | ~120 - 150 |

| Carbonyl (C=O) | ~165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The predicted monoisotopic mass of a related compound, 4-tert-butylphenyl 2-methyl-3-nitrobenzoate, is 313.1314 Da uni.lu.

In a typical mass spectrum, the molecular ion peak (M+) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. A characteristic fragmentation pathway for esters is the cleavage of the ester bond. For this compound, this would likely involve the formation of ions corresponding to the 4-tert-butylphenoxyl radical and the 2-nitrobenzoyl cation, or vice versa.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]+ | Calculated Molecular Weight | Molecular Ion |

| [M-15]+ | MW - 15 | Loss of a methyl radical from the tert-butyl group |

| [C₁₀H₁₃O]+ | 149 | 4-tert-butylphenoxyl cation |

| [C₇H₄NO₃]+ | 166 | 2-nitrobenzoyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic rings. The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹ researchgate.net. For instance, in 4-nitrophenyl-4'-nitrobenzoate, these bands are observed at 1523 cm⁻¹ and 1343 cm⁻¹ respectively researchgate.net. The ester carbonyl (C=O) group will show a strong absorption band in the region of 1720-1740 cm⁻¹ libretexts.org. The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will give rise to bands in the 1450-1600 cm⁻¹ region libretexts.org.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for the symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group is often strong in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals. For nitrobenzoic acids, both IR and Raman spectra have been studied to analyze the influence of the nitro-substituent on the electronic system of the benzoic acid researchgate.net.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Carbonyl (C=O) | Stretch | 1720 - 1740 | |

| Aromatic C-H | Stretch | > 3000 | |

| Aromatic C=C | Stretch | 1450 - 1600 | |

| Ester C-O | Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic rings and n → π* transitions associated with the nitro and carbonyl groups wikipedia.org.

The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For example, benzene shows a π → π* transition at around 255 nm wikipedia.org. The conjugation of the carbonyl group with the aromatic ring and the electronic effects of the nitro and tert-butyl substituents will influence the exact position and intensity of the absorption bands. The n → π* transition of the nitro group is generally weaker and may be observed as a shoulder on the more intense π → π* absorption bands. Studies on the UV-Vis spectral changes of related compounds like 4-tert-butylphenol (B1678320) can provide some context for the behavior of the substituted phenyl moiety researchgate.net.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Aromatic Rings |

| n → π | > 300 | Nitro Group (NO₂) |

| n → π* | ~280 | Carbonyl Group (C=O) |

X-ray Diffraction (XRD) for Solid-State Structure Determination (for related compounds)

| Compound | Crystal System | Space Group | Key Structural Features |

| 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate | Monoclinic | P2₁/c | Twisted ester group, C-H···O interactions nih.gov |

| N'-(4-methyl-2-nitrophenyl)benzohydrazide | Monoclinic | I2/a | π-π stacking, bifurcated hydrogen bonds mdpi.com |

| Phenyl 3-nitrobenzoate | Monoclinic | P 1 21/c 1 | - nih.gov |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for the analysis of this compound. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given the molecular weight of this compound, it should be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The EPA has established Method 8091 for the analysis of nitroaromatics and cyclic ketones by gas chromatography, which could be adapted for this compound epa.gov. An electron capture detector (ECD) would be particularly sensitive for detecting this nitro-containing compound epa.gov. Coupling GC with a mass spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities based on their mass spectra.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV |

| GC | Non-polar or medium-polarity capillary | Helium or Nitrogen | FID or ECD |

| GC-MS | Non-polar or medium-polarity capillary | Helium | Mass Spectrometer |

Chemical Applications and Functionalizations of 4 Tert Butylphenyl 2 Nitrobenzoate

Role as a Synthetic Intermediate in Organic Synthesis

4-Tert-butylphenyl 2-nitrobenzoate (B253500) serves as a valuable precursor in multi-step organic syntheses, primarily due to the presence of the nitro group, which can be readily transformed into an amino group, opening pathways to a diverse range of nitrogen-containing compounds.

The most prominent role of 4-tert-butylphenyl 2-nitrobenzoate in synthetic organic chemistry is as a precursor to 4-tert-butylphenyl 2-aminobenzoate (B8764639). The reduction of the aromatic nitro group to an amine is a fundamental and well-established transformation. Various methods can be employed for this conversion, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), as well as chemical reduction using reagents like iron powder in acetic acid or sodium dithionite. The selective reduction of the nitro group in the presence of the ester functionality is a key advantage, providing the corresponding aminobenzoate in high yield.

The resulting 4-tert-butylphenyl 2-aminobenzoate is a valuable intermediate in its own right, serving as a building block for more complex molecular architectures. The presence of the bulky tert-butyl group can influence the solubility and physical properties of the resulting amine and its downstream products.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reducing Agent/System | Typical Conditions |

|---|---|

| H₂/Pd-C | Methanol (B129727) or Ethanol, Room Temperature |

| Fe/CH₃COOH | Ethanol/Water, Reflux |

| SnCl₂·2H₂O/HCl | Ethanol, Reflux |

| Na₂S₂O₄ | Aqueous NaOH/NH₃ |

The 4-tert-butylphenyl 2-aminobenzoate, derived from the nitro precursor, is a key starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Quinazolinones: 2-Aminobenzoates can be condensed with various reagents to form the quinazolinone ring system. For instance, reaction with orthoesters or a combination of acyl chlorides and amines can yield 2-substituted or 2,3-disubstituted quinazolin-4(3H)-ones. The tert-butylphenyl moiety would be incorporated into the final quinazolinone structure, potentially influencing its biological activity or material properties.

Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with important pharmacological activities, can be synthesized from 2-aminobenzophenones, which in turn can be prepared from 2-aminobenzoates. The synthesis of 2-aminobenzophenones is a crucial step in accessing this class of compounds mdpi.comlookchem.com. The 4-tert-butylphenyl group would be a substituent on the final benzodiazepine (B76468) scaffold.

Acridones: Acridones, another class of biologically active heterocyclic compounds, can be synthesized through the coupling of 2-aminobenzoates with arynes or via intramolecular cyclization of N-phenylanthranilic acids. The use of 4-tert-butylphenyl 2-aminobenzoate in such reactions would lead to the formation of acridone (B373769) derivatives bearing the 4-tert-butylphenyl substituent.

Derivatives in Materials Science (e.g., Polymers, Liquid Crystals)

While specific research on this compound in materials science is not extensively documented, the structural motifs present in the molecule suggest potential applications for its derivatives in polymers and liquid crystals.

The presence of the rigid phenyl rings and the bulky tert-butyl group can impart desirable properties for the formation of liquid crystalline phases. The introduction of a lateral nitro group on a central benzene (B151609) ring in a three-ring mesogen has been shown to influence mesomorphism vinatiorganics.com. By analogy, derivatives of this compound could be designed to exhibit liquid crystalline behavior.

In the realm of polymers, p-tert-butyl benzoic acid, a structurally related compound, is used in the production of alkyd resin modifiers and as a stabilizer for polypropylene (B1209903) researchgate.net. Derivatives of this compound, after suitable functionalization (for example, conversion of the nitro group to a polymerizable group like an acrylate), could potentially be used as monomers in polymerization reactions. The tert-butyl group can enhance the solubility of the resulting polymers in organic solvents nih.gov.

Applications in Catalyst Development or Ligand Synthesis

Nitro-containing compounds, particularly nitrobenzoic acids and their derivatives, have been explored as ligands in coordination chemistry researchgate.netsuniv.ac.in. The nitro group and the carboxylate functionality (in the parent acid) can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with potential catalytic or biological activities.

Following the reduction of the nitro group to an amine, the resulting 4-tert-butylphenyl 2-aminobenzoate can serve as a bidentate ligand, coordinating to metal centers through the amino and carboxylate (after hydrolysis of the ester) groups. Such ligands can be used in the development of novel catalysts for various organic transformations. The bulky tert-butylphenyl group can influence the steric environment around the metal center, potentially affecting the selectivity and activity of the catalyst.

Functionalization for Directed Chemical Transformations

The ester group in this compound can act as a directing group in C-H functionalization reactions, particularly in directed ortho-metalation (DoM). This powerful synthetic strategy allows for the selective introduction of functional groups at the position ortho to the directing group on the benzoate (B1203000) ring.

By treating this compound with a strong base, such as an organolithium reagent, deprotonation can occur at the C3 position of the benzoate ring. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. This approach provides a route to regioselectively functionalized derivatives of this compound, which can then be used in the synthesis of more complex molecules. The ability to precisely modify the aromatic core of the molecule enhances its utility as a versatile building block in organic synthesis.

Structure Activity Relationship Sar Studies of 4 Tert Butylphenyl Containing Esters and Derivatives

Influence of Tert-butyl Group on Molecular Recognition and Interactions

The steric bulk of the tert-butyl group can be a determining factor in how the molecule fits into a binding site of a biological target, such as an enzyme or receptor. The A-value for a tert-butyl group is approximately 5 kcal/mol, which is significantly larger than that of a methyl group (1.74 kcal/mol), indicating a strong preference for the equatorial position in a cyclohexane (B81311) ring to minimize steric strain. wikipedia.org This considerable steric demand can enforce a specific conformation on the molecule, which may be favorable or unfavorable for binding, depending on the topology of the target site.

In the context of 4-tert-butylphenyl 2-nitrobenzoate (B253500), the tert-butyl group, positioned para to the ester linkage, will influence the orientation of the phenyl ring within a binding pocket. Its presence can lead to selective interactions, favoring binding partners that can accommodate its size. Conversely, it can prevent the molecule from accessing binding sites with narrow entry points.

From an electronic standpoint, the tert-butyl group is weakly electron-donating through induction. This can subtly influence the reactivity of the phenyl ring and the ester group. However, its steric effects are generally considered more dominant in directing molecular interactions. chemrxiv.org

To illustrate the influence of the tert-butyl group on binding affinity, consider the following hypothetical data for a series of analogs interacting with a model receptor.

Table 1: Illustrative Binding Affinities of 4-Substituted Phenyl 2-Nitrobenzoates This data is hypothetical and for illustrative purposes only.

| R-Group at 4-position | Steric Parameter (A-value) | Lipophilicity (logP) | Hypothetical Binding Affinity (Ki, nM) |

|---|---|---|---|

| H | 0 | 2.1 | 500 |

| Methyl | 1.74 | 2.6 | 250 |

| Ethyl | 1.78 | 3.1 | 200 |

| Isopropyl | 2.21 | 3.5 | 150 |

| Tert-butyl | ~5 | 4.1 | 50 |

This illustrative table demonstrates that increasing the steric bulk and lipophilicity at the 4-position with the tert-butyl group could hypothetically lead to a significant enhancement in binding affinity, suggesting a well-defined hydrophobic binding pocket in the receptor that can accommodate the bulky group.

Impact of Nitro Group Position and Reactivity on Derivative Functionality

The position of the nitro group on the benzoic acid portion of the molecule is a critical determinant of its electronic properties and, consequently, its reactivity and functionality. In 4-tert-butylphenyl 2-nitrobenzoate, the nitro group is in the ortho position relative to the ester linkage.

The nitro group is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). When positioned ortho or para to the carboxylate group of benzoic acid, it significantly increases the acidity of the parent acid. quora.com For instance, the pKa of ortho-nitrobenzoic acid is 2.16, which is considerably lower than that of para-nitrobenzoic acid (3.41) and benzoic acid itself (4.20). quora.com This increased acidity of the parent carboxylic acid translates to a more electrophilic carbonyl carbon in the resulting ester, making it more susceptible to nucleophilic attack.

The ortho-position of the nitro group in this compound has several implications:

Enhanced Reactivity: The proximity of the electron-withdrawing nitro group to the ester carbonyl group enhances its electrophilicity, making the ester more reactive towards hydrolysis.

Steric Effects: The ortho-nitro group can exert a steric effect, potentially influencing the conformation of the ester and its interaction with nucleophiles or binding sites.

Intramolecular Interactions: The ortho positioning allows for potential intramolecular interactions, which could modulate the molecule's conformation and reactivity.

The following table illustrates the hypothetical effect of the nitro group's position on the rate of hydrolysis of 4-tert-butylphenyl nitrobenzoates.

Table 2: Illustrative Hydrolysis Rates of 4-Tert-butylphenyl Nitrobenzoate Isomers This data is hypothetical and for illustrative purposes only.

| Nitro Group Position | Electronic Effect | Hypothetical Relative Rate of Hydrolysis (k/k₀) |

|---|---|---|

| (No Nitro Group) | - | 1 |

| meta | -I | 10 |

| para | -I, -M | 50 |

| ortho | -I, -M, Proximity | 100 |

This illustrative data suggests that the ortho-nitro isomer would exhibit the highest rate of hydrolysis due to the combined electron-withdrawing effects and the proximity of the nitro group to the reaction center.

Ester Linkage Modification and its Effect on Chemical Behavior

The ester linkage is a central functional group in this compound, and its modification can profoundly alter the molecule's chemical behavior, including its stability, reactivity, and biological activity.

One common modification is the replacement of the ester oxygen with other atoms or groups. For instance, replacing the ester oxygen with a sulfur atom to form a thioester would alter the electronic properties and reactivity of the carbonyl group. Thioesters are generally more reactive towards nucleophiles than their oxygen-containing counterparts.

Another modification is the inversion of the ester linkage, which would result in 4-nitrobenzoyl 2-tert-butylphenate. This would change the spatial arrangement of the functional groups and likely lead to a different SAR profile.

The hydrolysis of the ester bond is a key chemical reaction. The rate of this reaction can be modulated by the electronic nature of the substituents on both the benzoate (B1203000) and the phenyl portions of the molecule. semanticscholar.orgresearchgate.net Electron-withdrawing groups on the benzoate ring increase the rate of hydrolysis, while electron-donating groups decrease it. libretexts.org

The table below illustrates the hypothetical impact of modifying the linkage on the stability of the molecule, represented by its half-life in a buffer solution.

Table 3: Illustrative Stability of Modified Linkages This data is hypothetical and for illustrative purposes only.

| Linkage | Electronic Nature | Hypothetical Half-life (t₁/₂, hours) |

|---|---|---|

| Ester (-COO-) | Standard | 24 |

| Thioester (-COS-) | More reactive | 12 |

| Amide (-CONH-) | More stable | 72 |

| Reversed Ester (-OOC-) | Altered geometry | 36 |

This hypothetical data suggests that an amide linkage would be more stable towards hydrolysis compared to the ester, while a thioester would be less stable.

Systematic Substituent Effects on Reactivity and Selectivity

The principles of physical organic chemistry, particularly the Hammett equation, can be used to systematically quantify the effects of substituents on the reactivity and selectivity of aromatic compounds like this compound. libretexts.orgslideshare.net The Hammett equation relates the reaction rate or equilibrium constant of a series of reactions to the electronic properties of the substituents.

For the hydrolysis of substituted phenyl benzoates, a Hammett plot of log(k/k₀) versus the substituent constant (σ) would be expected to be linear, with a positive slope (ρ value), indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negative charge that develops in the transition state of nucleophilic attack. semanticscholar.orgresearchgate.net

Systematic variations of substituents on either the 4-tert-butylphenyl ring or the 2-nitrobenzoate ring would allow for the fine-tuning of the molecule's properties. For example, adding further electron-withdrawing groups to the nitrobenzoate ring would be expected to increase the ester's reactivity. Conversely, adding electron-donating groups to the 4-tert-butylphenyl ring would also increase the rate of hydrolysis by making the phenoxide a better leaving group.

The following interactive table illustrates the hypothetical effect of various substituents on the para position of the benzoate ring on the rate of hydrolysis of 4-tert-butylphenyl benzoates.

Table 4: Illustrative Hammett Correlation for the Hydrolysis of 4-Tert-butylphenyl para-Substituted Benzoates This data is hypothetical and for illustrative purposes only.

| para-Substituent (X) | Hammett Constant (σₚ) | Hypothetical Relative Rate of Hydrolysis (log(kₓ/kн)) |

|---|---|---|

| -OCH₃ | -0.27 | -0.54 |

| -CH₃ | -0.17 | -0.34 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.46 |

| -CN | 0.66 | 1.32 |

| -NO₂ | 0.78 | 1.56 |

This illustrative table, with a hypothetical ρ value of 2.0, demonstrates a clear trend where stronger electron-withdrawing groups lead to a faster rate of hydrolysis.

Future Directions and Emerging Research Avenues in 4 Tert Butylphenyl 2 Nitrobenzoate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely prioritize the development of green and sustainable synthetic methodologies for 4-tert-butylphenyl 2-nitrobenzoate (B253500) and its derivatives. Traditional synthesis routes for similar esters often rely on stoichiometric reagents and volatile organic solvents. A forward-looking approach would focus on minimizing waste and energy consumption.

Key areas of investigation include:

Catalytic Esterification: Moving beyond classical methods, research into catalytic direct esterification of 4-tert-butylphenol (B1678320) and 2-nitrobenzoic acid using solid acid catalysts, enzymes (lipases), or other heterogeneous catalysts could offer higher atom economy and easier product purification.

Green Solvents: The exploration of benign reaction media, such as ionic liquids, supercritical fluids, or bio-based solvents, could significantly reduce the environmental footprint of the synthesis.

Continuous Flow Synthesis: Implementing continuous flow reactors for the synthesis can offer enhanced safety, better process control, and easier scalability compared to traditional batch processes. mdpi.com This approach is particularly advantageous for nitration and other potentially hazardous reactions, providing a sustainable route for producing nitroaromatic compounds. mdpi.com

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, represents a frontier in sustainable synthesis. For instance, amine-oxygenases can catalyze the oxidation of amino groups to nitro groups, as seen in the biosynthesis of p-nitrobenzoate, suggesting a potential biological route for precursor synthesis. nih.gov

Exploration of Advanced Catalytic Applications

The nitro group in 4-tert-butylphenyl 2-nitrobenzoate is a versatile functional group for catalytic transformations, primarily its reduction to an amino group. The resulting 4-tert-butylphenyl 2-aminobenzoate (B8764639) is a valuable intermediate for pharmaceuticals, dyes, and polymers. Future research could focus on designing highly selective and efficient catalytic systems for this conversion.

Emerging research avenues include:

Selective Hydrogenation: Developing catalysts that can selectively reduce the nitro group without cleaving the ester linkage is a significant challenge. mdpi.com Research into noble metal nanoparticles (e.g., Pt, Pd, Ru) supported on tailored materials like nitrogen-doped carbon could yield catalysts with high activity and the desired selectivity. mdpi.com

Non-Noble Metal Catalysts: To enhance sustainability and reduce costs, a major research thrust is the development of catalysts based on earth-abundant metals such as iron, cobalt, nickel, and copper. rsc.orgrsc.org In situ formation of metal nanoparticles from simple metal salts and a reducing agent like NaBH4 offers a facile approach to creating active catalytic systems for nitroaromatic reduction. rsc.org

Photocatalysis: Light-driven reduction of the nitro group using semiconductor photocatalysts or molecular photosensitizers offers a green alternative to traditional hydrogenation, operating under mild conditions. nih.gov Photoenzymatic systems, which combine the selectivity of enzymes with light-harvesting catalysts, are a particularly promising area for the selective synthesis of aromatic amines from nitroarenes. nih.gov

Table 1: Comparison of Catalytic Systems for Nitroaromatic Reduction

| Catalyst Type | Examples | Advantages | Challenges |

| Noble Metal | Pt, Pd, Ru on carbon supports | High activity, mild conditions | High cost, potential for over-reduction |

| Non-Noble Metal | Ni, Co, Cu nanoparticles | Low cost, earth-abundant | Often require harsher conditions, lower selectivity |

| Photocatalytic | TiO₂, g-C₃N₄, Chlorophyll | Uses light energy, sustainable | Lower reaction rates, catalyst separation |

| Enzymatic | Nitroreductases | High selectivity, aqueous conditions | Enzyme stability, cofactor regeneration |

Integration into Complex Molecular Architectures

The unique combination of a bulky tert-butyl group and a reactive nitrobenzoate moiety makes this compound an interesting building block for supramolecular chemistry and polymer science.

Polymer Synthesis: The amino derivative, obtained after nitro reduction, can serve as a monomer for the synthesis of polyamides, polyimides, or other high-performance polymers. The bulky tert-butyl group could enhance solubility and modify the thermal and mechanical properties of the resulting materials.

Supramolecular Chemistry: The electron-deficient nitroaromatic ring can participate in aromatic stacking interactions with electron-rich aromatic systems. researchgate.net This property could be exploited to construct self-assembling systems, molecular cages, or responsive soft materials where this compound acts as a guest molecule. researchgate.net

Advanced Computational Design for Targeted Chemical Functions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, computational studies could predict:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can elucidate the mechanisms of catalytic reduction or photochemical reactions, helping to design more efficient catalysts and reaction conditions.

Material Properties: Molecular dynamics simulations can predict how the molecule would pack in a solid state or how it would influence the properties of a polymer blend.

Spectroscopic Properties: Computational methods can predict NMR, IR, and UV-Vis spectra, aiding in the characterization of the compound and its derivatives.

Host-Guest Interactions: Modeling can be used to study and quantify the aromatic stacking and other non-covalent interactions when the molecule is incorporated into supramolecular assemblies. researchgate.net

Investigation of Environmental Fate and Degradation Mechanisms

Understanding the environmental impact of chemicals is crucial. Nitroaromatic compounds are often recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group. nih.gov Research into the environmental fate of this compound is an essential area for future work.

Key research questions include:

Biodegradability: Studies using microbial consortia from contaminated soils or wastewater treatment plants can determine the potential for biodegradation. nih.govnih.gov Bacteria have evolved diverse strategies to metabolize nitroaromatics, which can serve as sources of carbon, nitrogen, and energy. nih.gov

Degradation Pathways: The degradation is likely to proceed via two main routes: hydrolysis of the ester bond to yield 4-tert-butylphenol and 2-nitrobenzoic acid, or reduction of the nitro group. nih.gov Investigating the metabolites will clarify the dominant pathway. The environmental fate of 4-tert-butylphenol is of particular interest, as it is known to be biodegradable but also has endocrine-disrupting properties. industrialchemicals.gov.au

Bioremediation Strategies: If the compound proves to be persistent, research could focus on developing bioremediation strategies. This might involve isolating specific microbial strains capable of its complete mineralization or using fungal degradation systems. nih.govslideshare.net Anaerobic systems, in particular, are effective at reducing the nitro group, which is often the initial step in degradation. nih.gov

Table 2: Microbial Strategies for Nitroaromatic Compound Degradation

| Strategy | Initial Reaction | Typical Microorganisms | Outcome |

| Aerobic Oxidation | Dioxygenase or monooxygenase attack | Pseudomonas, Comamonas | Elimination of the nitro group as nitrite |

| Aerobic Reduction | Reduction to hydroxylamine, followed by rearrangement | Pseudomonas fluorescens | Productive metabolism leading to ring fission |

| Anaerobic Reduction | Nitroreductase activity | Desulfovibrio, Clostridia | Reduction of nitro group to amine |

| Fungal Degradation | Ligninolytic enzymes | Phanerochaete chrysosporium | Mineralization of various nitroaromatics |

Exploration of Photoreactive Applications in Advanced Materials

The photochemistry of nitroaromatic compounds is a well-established field, and this compound could possess interesting photoreactive properties. acs.orgresearchgate.net The nitro group can undergo various photochemical transformations, which could be harnessed for applications in materials science.

Potential research directions include:

Photoresists and Photolithography: Nitroaromatic compounds can act as photoactive components in photoresist materials. Upon UV irradiation, the molecule could undergo a structural change that alters the solubility of a polymer matrix, enabling photolithographic patterning.

Photodegradable Materials: The ester linkage or the nitro group could be designed to be photolabile. This would allow for the creation of polymers or materials that degrade upon exposure to light, which is useful for applications like temporary medical implants or environmentally friendly plastics. warwick.ac.uk

Controlled Release Systems: The compound could be integrated into a polymer matrix or a nanoparticle system. Exposure to light could trigger the cleavage of the ester bond, releasing 4-tert-butylphenol or 2-nitrobenzoic acid in a controlled manner. This could be applied in drug delivery or for releasing fragrances and pesticides.

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity 4-tert-butylphenyl 2-nitrobenzoate?

A two-step approach is typically employed:

Esterification : React 2-nitrobenzoic acid with 4-tert-butylphenol using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Note : Optimize stoichiometry to minimize residual reactants, as the tert-butyl group may sterically hinder esterification efficiency.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : 1H NMR (CDCl3) identifies aromatic protons (δ 7.5–8.3 ppm) and tert-butyl protons (δ 1.3 ppm). 13C NMR confirms the ester carbonyl (δ ~165 ppm) and nitro group positions.

- IR Spectroscopy : Key peaks include C=O (~1720 cm⁻¹) and NO2 asymmetric/symmetric stretches (~1530 and 1350 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to validate molecular ion ([M+H]+ at m/z 314.1) and fragmentation patterns .

Q. How does solvent polarity influence the stability of this compound during storage?

Conduct accelerated stability studies:

- Store the compound in solvents of varying polarity (e.g., hexane, DMSO, ethanol) at 4°C and 25°C.

- Monitor degradation via weekly HPLC analysis. Polar aprotic solvents (e.g., DMSO) may accelerate nitro group hydrolysis, while non-polar solvents (hexane) enhance stability .

Advanced Research Questions

Q. What microbial degradation pathways are observed for this compound in environmental systems?

Q. How can SHELX software enhance crystallographic analysis of this compound?

- Structure Solution : Use SHELXD for direct methods to phase X-ray diffraction data. The tert-butyl group’s high electron density aids in initial model building.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding interactions (e.g., nitro-to-ester π-stacking).

- Validation : Check R-factors (<5%) and residual electron density maps to resolve disorder in the tert-butyl moiety .

Q. Does this compound induce bacterial chemotaxis, and how can this be quantified?

- Capillary Assay : Prepare a gradient of the compound in soft agar. Inoculate with Ralstonia sp. SJ98 or Azospirillum sp., which exhibit chemotaxis toward nitroaromatics .

- Quantification : Measure bacterial migration distance toward the compound vs. control (e.g., succinate) over 24 hours.

- Mechanistic Insight : Chemoreceptor Mcp2923 in Comamonas testosteroni may mediate attraction, as seen with 2-nitrobenzoate analogs .

Q. How do steric effects of the tert-butyl group influence reaction kinetics in catalytic hydrogenation studies?

- Experimental Setup : Hydrogenate this compound over Pd/C or Raney Ni in ethanol. Compare rates to unsubstituted 2-nitrobenzoate esters.

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor nitro-to-amine conversion. The tert-butyl group reduces catalyst accessibility, lowering reaction rates by ~40% compared to smaller substituents .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to address this?

- Potential Causes : Polymorphism, solvent impurities, or inconsistent drying protocols.

- Resolution :

- Recrystallize from ethanol/water (7:3) and dry under vacuum (60°C, 24 hours).

- Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Cross-reference with high-purity standards from academic syntheses (avoid commercial vendors like BenchChem) .

Q. Conflicting bioactivity data in bacterial toxicity assays: Methodological considerations?

- Variables : Bacterial strain variability (e.g., E. coli vs. Bacillus), growth medium composition, and compound solubility.

- Standardization :

Methodological Best Practices

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Variable Substituents : Syntize analogs with modified nitro positions, tert-butyl replacements (e.g., cyclohexyl), or ester group variations.

- Assays :

- Enzymatic inhibition (e.g., nitroreductase activity via UV-Vis).

- Cytotoxicity in HEK293 or HepG2 cells (MTT assay).

- Computational docking (AutoDock Vina) to predict binding affinities.

- Data Interpretation : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.